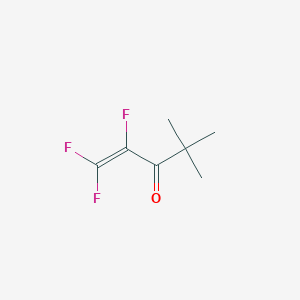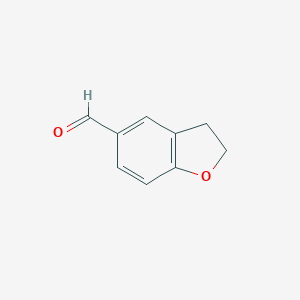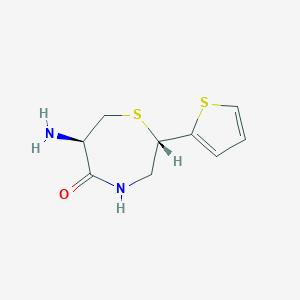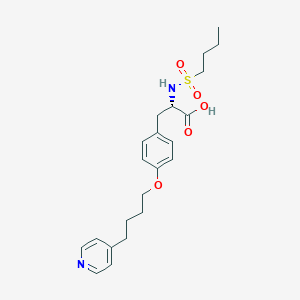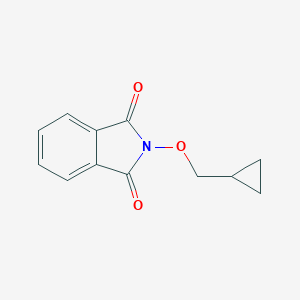
2-(环丙基甲氧基)-1H-异吲哚-1,3(2H)-二酮
概述
描述
Synthesis Analysis
The synthesis of isoindole derivatives, including 1H-isoindole-1,3(2H)-diones, often involves ring-opening cyclization reactions and the use of primary amines. A notable method is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, providing a pathway to 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives through synthetically useful indoline intermediates (Nambu et al., 2014). Another approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility in accessing this class of heterocycles (Worlikar & Larock, 2008).
Molecular Structure Analysis
The structural and conformational properties of isoindole-1,3(2H)-dione derivatives have been elucidated using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal the crystal structure and conformational dynamics of these compounds, highlighting the importance of the N S C O group's orientation and the overall molecular geometry (Torrico-Vallejos et al., 2010).
科学研究应用
合成和衍生物
异吲哚-1,3(2H)-二酮作为多种衍生物合成中的关键中间体。例如,新的六氢-1H-异吲哚-1,3(2H)-二酮衍生物已由 2-乙基/苯基-3a,4,7,7a-四氢-1H-异吲哚-1,3-(2H)-二酮合成。该合成途径涉及环氧化,然后是亲核开环反应,从而产生氨基和三唑衍生物,以及通过顺式羟基化和随后的乙酸酯转化产生的羟基类似物 (谭等人,2016 年).
结构和构象分析
已经对异吲哚-1,3(2H)-二酮衍生物的结构和构象性质进行了详细的研究。振动光谱和量子化学计算已被用于分析这些性质,从而深入了解这些化合物的分子结构和稳定性。此类研究对于理解这些分子在各个领域的化学行为和潜在应用至关重要 (托里科-巴列霍斯等人,2010 年).
抗癌活性
异吲哚-1,3(2H)-二酮衍生物已显示出对各种癌细胞的细胞毒性作用,其抗癌活性因连接到异吲哚核心的取代基而异。对这些衍生物的研究导致了识别出增强其抗癌特性的特定官能团,为新型化疗剂的开发奠定了基础 (谭等人,2020 年).
安全和危害
属性
IUPAC Name |
2-(cyclopropylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOICZNJJFJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363297 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
113211-15-7 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

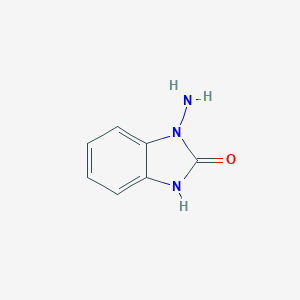

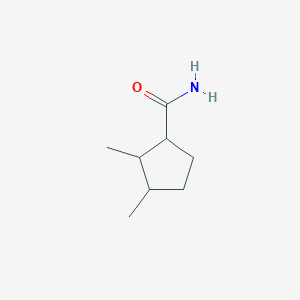
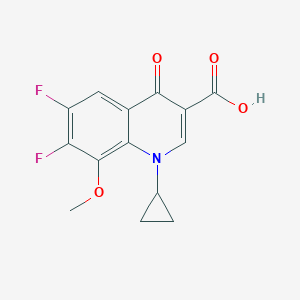
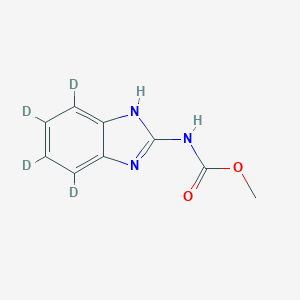
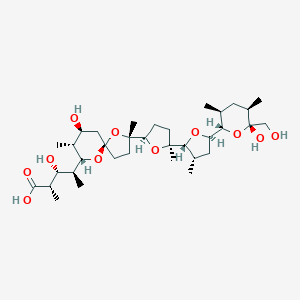
![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
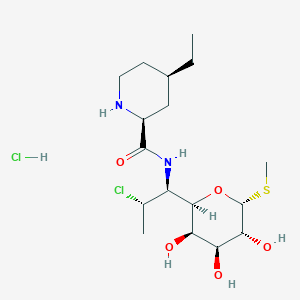
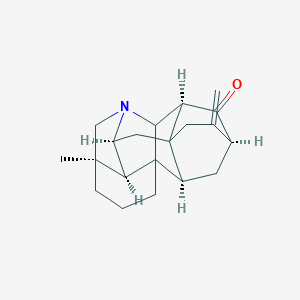
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
